molecular formula C15H16N2 B14648980 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline CAS No. 51718-17-3

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline

Cat. No.: B14648980
CAS No.: 51718-17-3
M. Wt: 224.30 g/mol
InChI Key: HOSBJAVMNMSUOL-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline is an organic compound that belongs to the class of tetrahydropyridines

Preparation Methods

The synthesis of 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the condensation of phenylacetonitrile with methylamine, followed by cyclization and reduction steps.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes.

Scientific Research Applications

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors in the body.

    Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter synthesis and degradation.

    Effects: The compound’s effects can include modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways.

Comparison with Similar Compounds

1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-Methyl-1,2,3,4-tetrahydroisoquinoline share structural similarities.

    Uniqueness: The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research.

Properties

CAS No.

51718-17-3

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

1-methyl-4-phenyl-3,4-dihydro-2H-cinnoline

InChI

InChI=1S/C15H16N2/c1-17-15-10-6-5-9-13(15)14(11-16-17)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3

InChI Key

HOSBJAVMNMSUOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(CN1)C3=CC=CC=C3

Origin of Product

United States

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